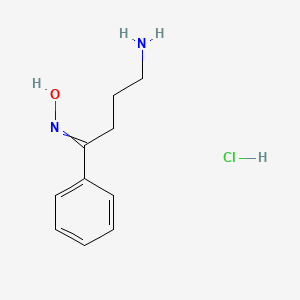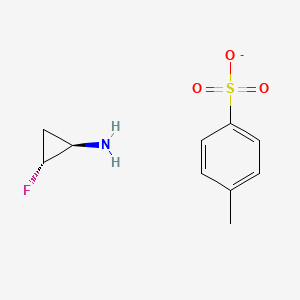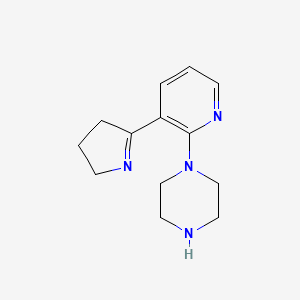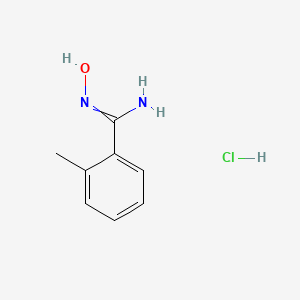
N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de N-(4-amino-1-fenilbutilideno)hidroxilamina es un compuesto químico con la fórmula molecular C10H15ClN2O y un peso molecular de 214,69 g/mol . También se conoce por su nombre IUPAC, clorhidrato de (1Z)-4-amino-1-fenil-1-butanona oxima . Este compuesto se encuentra típicamente en forma de polvo y se utiliza en diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de N-(4-amino-1-fenilbutilideno)hidroxilamina implica la reacción de 4-amino-1-fenil-1-butanona con clorhidrato de hidroxilamina en condiciones controladas . La reacción suele tener lugar en un disolvente orgánico como el etanol o el metanol, y la mezcla se calienta para facilitar la reacción. El producto se purifica posteriormente mediante recristalización u otras técnicas de purificación para obtener el compuesto deseado con una alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción del clorhidrato de N-(4-amino-1-fenilbutilideno)hidroxilamina sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un rendimiento y una pureza máximos. El uso de reactores automatizados y sistemas de purificación ayuda a lograr una calidad y una eficiencia consistentes en la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de N-(4-amino-1-fenilbutilideno)hidroxilamina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar oximas o nitrilos correspondientes.
Reducción: Se puede reducir para formar aminas u otros derivados reducidos.
Sustitución: El compuesto puede experimentar reacciones de sustitución en las que el grupo hidroxilamina se sustituye por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen oximas, nitrilos, aminas y derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El clorhidrato de N-(4-amino-1-fenilbutilideno)hidroxilamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como intermedio en la preparación de otros compuestos.
Biología: El compuesto se utiliza en ensayos bioquímicos y estudios que implican la inhibición enzimática y las interacciones proteínicas.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de N-(4-amino-1-fenilbutilideno)hidroxilamina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor enzimático, uniéndose al sitio activo de las enzimas y previniendo su función normal. También puede interactuar con proteínas y otras biomoléculas, afectando su estructura y actividad. Los objetivos moleculares y las vías exactas implicados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
El clorhidrato de N-(4-amino-1-fenilbutilideno)hidroxilamina se puede comparar con otros compuestos similares como:
N-(4-amino-1-fenilbutilideno)hidroxilamina: La forma no clorhidrato del compuesto.
4-amino-1-fenil-1-butanona oxima: Un compuesto relacionado con propiedades químicas similares.
4-amino-1-fenil-1-butanona: El compuesto precursor utilizado en la síntesis del clorhidrato de N-(4-amino-1-fenilbutilideno)hidroxilamina.
La singularidad del clorhidrato de N-(4-amino-1-fenilbutilideno)hidroxilamina reside en su estructura química específica y en la presencia del grupo clorhidrato, que puede influir en su solubilidad, estabilidad y reactividad en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C10H15ClN2O |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
N-(4-amino-1-phenylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(12-13)9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8,11H2;1H |
Clave InChI |
RTCOAVIGDKVPRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)



![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)

![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)




![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)

![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)
